![molecular formula C16H14N2O5 B5788211 methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5788211.png)
methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate
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Overview
Description
Methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate, also known as NMNAT2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
Methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate inhibits the activity of methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate by binding to its active site, which prevents the enzyme from catalyzing the conversion of nicotinamide mononucleotide (NMN) to nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor for many cellular processes, including energy metabolism and DNA repair. By inhibiting methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate, methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate reduces the levels of NAD+ in neurons, which triggers a cellular stress response that promotes axon regeneration and neuronal survival.
Biochemical and Physiological Effects:
Methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate has been shown to promote axon regeneration and neuronal survival in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate are still being studied, and more research is needed to fully understand its mechanisms of action.
Advantages and Limitations for Lab Experiments
Methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate is a potent and selective inhibitor of methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate, which makes it a valuable tool for studying the role of methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate in neuronal survival and axon regeneration. However, its use in lab experiments is limited by its toxicity and low solubility in aqueous solutions. It also requires careful handling and storage due to its sensitivity to light and air.
Future Directions
There are several future directions for the research on methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate. One direction is to further investigate its therapeutic potential in neurodegenerative diseases and other conditions that involve axon regeneration and neuronal survival. Another direction is to develop more potent and selective inhibitors of methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate that can overcome the limitations of methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate. Additionally, more research is needed to fully understand the biochemical and physiological effects of methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate and its mechanisms of action.
Synthesis Methods
The synthesis of methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form 2-methyl-3-chlorobenzoic acid. This intermediate is then reacted with methylamine and 4-nitrobenzoyl chloride in the presence of a base to form the final product, methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate.
Scientific Research Applications
Methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the activity of methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate, an enzyme that plays a crucial role in neuronal survival and axon regeneration. By inhibiting methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate, methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate can promote axon regeneration and neuronal survival, which could potentially lead to the development of new treatments for neurodegenerative diseases.
properties
IUPAC Name |
methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-13(16(20)23-2)4-3-5-14(10)17-15(19)11-6-8-12(9-7-11)18(21)22/h3-9H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDRBXJQQGHSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-3-{[(4-nitrophenyl)carbonyl]amino}benzoate |
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